C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine
CAS No.: 835886-98-1
Cat. No.: VC7152544
Molecular Formula: C13H20N2
Molecular Weight: 204.317
* For research use only. Not for human or veterinary use.
![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine - 835886-98-1](/images/structure/VC7152544.png)
Specification
CAS No. | 835886-98-1 |
---|---|
Molecular Formula | C13H20N2 |
Molecular Weight | 204.317 |
IUPAC Name | [1-(1-phenylethyl)pyrrolidin-3-yl]methanamine |
Standard InChI | InChI=1S/C13H20N2/c1-11(13-5-3-2-4-6-13)15-8-7-12(9-14)10-15/h2-6,11-12H,7-10,14H2,1H3 |
Standard InChI Key | KNCVIVHOXNPVNM-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)N2CCC(C2)CN |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s structure combines three critical components:
-
A pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom.
-
A phenylethyl group (-CH₂-CH₂-C₆H₅) attached to the pyrrolidine nitrogen.
-
A methylamine group (-CH₂-NH₂) at the 3-position of the pyrrolidine ring.
This configuration creates a hybrid molecule with both hydrophobic (aromatic phenyl) and hydrophilic (amine) regions, enabling interactions with diverse biological targets.
Physicochemical Data
Property | Value |
---|---|
IUPAC Name | [1-(1-phenylethyl)pyrrolidin-3-yl]methanamine |
Molecular Formula | C₁₃H₂₀N₂ |
Molecular Weight | 204.31 g/mol |
SMILES | CC(C1=CC=CC=C1)N2CCC(C2)CN |
InChI Key | KNCVIVHOXNPVNM-UHFFFAOYSA-N |
The SMILES notation and InChI Key provide unambiguous representations for database searches and computational modeling .
Comparative Analysis with Structural Analogs
Compound | Key Structural Differences | Known Applications |
---|---|---|
Phenylethylamine | Lacks pyrrolidine ring | Neurotransmitter precursor |
N-Methylpyrrolidine | No phenylethyl substituent | Solvent, catalyst |
Benzphetamine | Larger aromatic system | Appetite suppressant |
C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine distinguishes itself through balanced lipophilicity and conformational rigidity, potentially enhancing blood-brain barrier penetration compared to simpler amines .
Future Directions and Challenges
Research Gaps
-
Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.
-
Target Identification: High-throughput screening to map receptor/ligand interactions.
-
Toxicological Assessment: Acute and chronic toxicity evaluations.
Synthetic Optimization
Developing scalable routes (e.g., continuous-flow synthesis) could enhance accessibility for preclinical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume